2,5,6-Trichloronicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

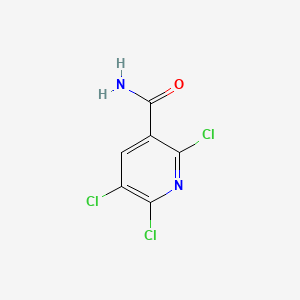

2D Structure

3D Structure

Properties

IUPAC Name |

2,5,6-trichloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3N2O/c7-3-1-2(6(10)12)4(8)11-5(3)9/h1H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAVDGXPOXFHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60706399 | |

| Record name | 2,5,6-Trichloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60706399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142266-62-4 | |

| Record name | 2,5,6-Trichloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60706399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2,5,6-Trichloronicotinamide (CAS No. 142266-62-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5,6-Trichloronicotinamide, a halogenated derivative of nicotinamide. The document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its current standing within the scientific literature. While the compound is commercially available as a research chemical, this guide notes a significant gap in the public domain regarding its biological activity, mechanism of action, and associated signaling pathways. This paper aims to serve as a foundational resource for researchers investigating this and similar chemical entities.

Chemical and Physical Properties

This compound is a chlorinated pyridinecarboxamide. Its structure is characterized by a pyridine ring substituted with three chlorine atoms and an amide group. The physicochemical properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 142266-62-4 | [1][2][3][4] |

| Molecular Formula | C₆H₃Cl₃N₂O | [1][2][3][4] |

| Molecular Weight | 225.46 g/mol | [2][3][4] |

| Boiling Point (Predicted) | 290.0 ± 40.0 °C | |

| Density (Predicted) | 1.643 ± 0.06 g/cm³ | |

| Storage Temperature | 2-8°C, under inert gas (e.g., Argon or Nitrogen) | |

| Purity | Commercially available with purity of 95% to ≥98% | [3] |

Synthesis of this compound

A general and efficient method for the synthesis of 2,5,6-trichloropyridin-3-amide has been described. This process involves the reaction of a precursor, 2,5,6-trichloronicotinoyl chloride, with ammonium hydroxide.

Experimental Protocol

Materials:

-

2,5,6-trichloronicotinoyl chloride (2.5 g, 10.2 mmol)

-

Dioxane (20 ml)

-

Ammonium hydroxide (28% NH₃ aqueous solution, 10 ml)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment for stirring, cooling, extraction, and concentration under reduced pressure.

Procedure:

-

A solution of 2,5,6-trichloronicotinoyl chloride (2.5 g, 10.2 mmol) in dioxane (20 ml) is prepared.

-

The solution is slowly added dropwise to 10 ml of ammonium hydroxide (28% NH₃ aqueous solution) at 0 °C.

-

Following the addition, the reaction mixture is stirred for an additional 10 minutes at 0 °C.

-

The product is then extracted with dichloromethane (3 x 50 ml).

-

The organic phases are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

This process yields 2,5,6-trichloropyridin-3-amide (2.3 g, 100% yield), which can be used in subsequent reactions without the need for further purification.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

A thorough review of publicly available scientific literature and databases reveals a significant lack of information regarding the biological activity and mechanism of action of this compound. While research exists on other nicotinamide derivatives, some of which exhibit cytotoxic or other biological properties, specific studies on this trichlorinated variant are not readily found.

The absence of published research on its biological effects means that there are no established experimental protocols for assessing its activity, nor are there any known signaling pathways associated with it.

Potential Research Directions

Given the chemical structure of this compound as a nicotinamide analog, future research could explore its potential as:

-

An inhibitor of enzymes that utilize nicotinamide adenine dinucleotide (NAD+) : Many enzymes involved in cellular metabolism and signaling are dependent on NAD+.

-

A precursor for the synthesis of more complex molecules : Its reactive sites could be amenable to further chemical modification to generate novel compounds with potential therapeutic value.

-

A candidate for screening in various biological assays : High-throughput screening could elucidate potential cytotoxic, antimicrobial, or other pharmacologically relevant activities.

Logical Workflow for Future Investigation

Caption: Proposed workflow for biological investigation.

Conclusion

This compound, identified by CAS number 142266-62-4, is a readily synthesizable chemical compound. This guide has provided the essential chemical and physical data available for this molecule, along with a detailed synthesis protocol. However, a critical knowledge gap exists concerning its biological functions. For researchers in drug discovery and chemical biology, this compound represents an unexplored entity that warrants further investigation to determine its potential pharmacological relevance. The workflows proposed herein offer a strategic approach to unlocking the potential of this and other understudied chemical compounds.

References

In-Depth Technical Guide: 2,5,6-Trichloronicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,5,6-Trichloronicotinamide, a halogenated derivative of nicotinamide. This document is intended for researchers and professionals in the fields of chemistry and drug development, offering detailed data and experimental protocols.

Core Chemical Properties and Identifiers

This compound is a compound with the chemical formula C6H3Cl3N2O.[1][2][3] It is also known by other names such as 2,5,6-trichloropyridine-3-carboxamide.[2] The molecular weight of this compound has been consistently reported across multiple sources.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 225.46 g/mol | [1][2] |

| Molecular Formula | C6H3Cl3N2O | [1][2][3] |

| CAS Number | 142266-62-4 | [1][2][3] |

| Predicted Boiling Point | 290.0 ± 40.0 °C | |

| Predicted Density | 1.643 ± 0.06 g/cm³ | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 |

Experimental Protocols

A general procedure for the synthesis of this compound from 2,5,6-trichloronicotinoyl chloride has been described. This protocol is detailed below for replication in a laboratory setting.

Synthesis of this compound

Materials:

-

2,5,6-trichloronicotinoyl chloride (2.5 g, 10.2 mmol)

-

Dioxane (20 ml)

-

Ammonium hydroxide (28% NH3 aqueous solution, 10 ml)

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 2,5,6-trichloronicotinoyl chloride (2.5 g, 10.2 mmol) in dioxane (20 ml) is prepared.

-

This solution is then slowly added dropwise to 10 ml of ammonium hydroxide (28% NH3 aqueous solution) at a temperature of 0 °C.

-

Following the dropwise addition, the reaction mixture is stirred for an additional 10 minutes at 0 °C.

-

The product is then extracted with dichloromethane (3 x 50 ml).

-

The organic phases are combined and dried over anhydrous sodium sulfate.

-

The solvent is removed by filtration and concentration under reduced pressure to yield 2,5,6-trichloropyridin-3-amide.

This procedure is reported to yield the product in high purity, suitable for use in subsequent reactions without the need for further purification.

Logical Workflow of Synthesis

The following diagram illustrates the key steps in the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 2,5,6-Trichloronicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 2,5,6-trichloronicotinamide, a key intermediate in the development of various pharmaceutical compounds. This document details the multi-step synthesis from readily available starting materials, including detailed experimental protocols and quantitative data to support reproducibility and process optimization.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process commencing with the transformation of nicotinamide. The overall pathway involves the formation of key intermediates such as 3-aminopyridine and 2,6-dichloro-3-aminopyridine, followed by a Sandmeyer reaction to introduce the third chlorine atom. Subsequent conversion of the amino group to a nitrile, followed by hydrolysis, yields the corresponding nicotinic acid, which is then converted to the final amide product.

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data.

Step 1: Synthesis of 3-Aminopyridine from Nicotinamide

The initial step involves the Hofmann rearrangement of nicotinamide to produce 3-aminopyridine.

Experimental Protocol:

In a reactor, a solution of 10% sodium hydroxide is prepared and cooled to below 10°C. Nicotinamide is added to form a white suspension. A 12.5% sodium hypochlorite solution is then added dropwise while maintaining the temperature below 10°C. The reaction mixture, which becomes a clear, light yellow-green solution, is warmed to room temperature and stirred for 30 minutes. The temperature is then raised to approximately 90°C and maintained for 2-3 hours. The reaction completion is monitored by liquid chromatography until the nicotinamide content is less than 0.1%.[1]

| Parameter | Value | Reference |

| Starting Material | Nicotinamide | [1] |

| Reagents | 10% Sodium hydroxide, 12.5% Sodium hypochlorite | [1] |

| Temperature | <10°C (addition), RT, 90°C | [1] |

| Reaction Time | 2-3 hours at 90°C | [1] |

| Product | 3-Aminopyridine | [1] |

Step 2: Synthesis of 2,6-Dichloro-3-aminopyridine

The subsequent step involves the chlorination of 3-aminopyridine.

Experimental Protocol:

To a reactor, 37% hydrochloric acid is added, followed by the slow addition of 3-aminopyridine. The solution is cooled to below 15°C, and a 30% hydrogen peroxide solution is added dropwise. After the addition, the temperature is raised to 35-45°C and maintained for 3-5 hours. The reaction is monitored by liquid chromatography until the 3-aminopyridine content is less than 0.1%.[1]

| Parameter | Value | Reference |

| Starting Material | 3-Aminopyridine | [1] |

| Reagents | 37% Hydrochloric acid, 30% Hydrogen peroxide | [1] |

| Temperature | <15°C (addition), 35-45°C | [1] |

| Reaction Time | 3-5 hours | [1] |

| Product | 2,6-Dichloro-3-aminopyridine | [1] |

Step 3: Synthesis of 2,3,6-Trichloropyridine via Sandmeyer Reaction

The introduction of the third chlorine atom is achieved through a Sandmeyer reaction.

Experimental Protocol:

2,6-Dichloro-3-aminopyridine is added to 30% industrial hydrochloric acid and the mixture is cooled to below 0°C. A 30% sodium nitrite solution is then added to form the diazonium salt solution, which is kept at approximately 0°C. This is followed by a Sandmeyer reaction to yield the target product, 2,3,6-trichloropyridine.[1]

| Parameter | Value | Reference |

| Starting Material | 2,6-Dichloro-3-aminopyridine | [1] |

| Reagents | 30% Hydrochloric acid, 30% Sodium nitrite | [1] |

| Temperature | <0°C | [1] |

| Reaction Type | Diazotization followed by Sandmeyer reaction | [1] |

| Product | 2,3,6-Trichloropyridine | [1] |

Step 4 & 5: Hypothetical Conversion to 2,5,6-Trichloronicotinic Acid

The conversion of 2,3,6-trichloropyridine to 2,5,6-trichloronicotinic acid is a hypothetical multi-step process that would likely involve the introduction of a cyano group at the 5-position followed by hydrolysis. This would require further investigation and process development.

Figure 2: Hypothetical conversion of 2,3,6-trichloropyridine.

Step 6: Synthesis of 2,5,6-Trichloronicotinoyl Chloride

The penultimate step is the conversion of the nicotinic acid to the more reactive nicotinoyl chloride.

Experimental Protocol:

A process for the synthesis of a similar compound, 2,6-dichloro-5-fluoronicotinoyl chloride, involves reacting methyl 2,6-dihydroxy-5-fluoronicotinate with phosphorus oxychloride and a lithium reagent in an autoclave at elevated temperatures. The resulting product is then purified by distillation. A similar approach could be adapted for 2,5,6-trichloronicotinic acid, likely using a chlorinating agent such as thionyl chloride or oxalyl chloride.[2]

| Parameter | Value (Analogous Synthesis) | Reference |

| Starting Material | 2,6-dihydroxy-5-fluoronicotinate | [2] |

| Reagents | Phosphorus oxychloride, Lithium reagent | [2] |

| Temperature | 152-170°C | [2] |

| Product | 2,6-dichloro-5-fluoronicotinoyl chloride | [2] |

| Yield | 85% | [2] |

Step 7: Synthesis of this compound

The final step is the amidation of the nicotinoyl chloride.

Experimental Protocol:

A solution of 2,5,6-trichloronicotinoyl chloride (2.5 g, 10.2 mmol) in dioxane (20 ml) is added dropwise to 10 ml of ammonium hydroxide (28% NH3 aqueous solution) at 0°C. The reaction mixture is stirred at 0°C for an additional 10 minutes after the addition is complete. The product is then extracted with dichloromethane (3 x 50 ml). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2,5,6-trichloropyridin-3-amide.[2]

| Parameter | Value | Reference |

| Starting Material | 2,5,6-Trichloronicotinoyl chloride | [2] |

| Reagents | Ammonium hydroxide, Dioxane, Dichloromethane | [2] |

| Temperature | 0°C | [2] |

| Product | This compound | [2] |

| Yield | 100% (crude) | [2] |

Experimental Workflows

The following diagrams illustrate the workflows for the key transformations in this synthesis.

Figure 3: Workflow for the amidation of 2,5,6-trichloronicotinoyl chloride.

Conclusion

This technical guide outlines a plausible multi-step synthesis pathway for this compound. While the initial and final steps are well-documented, the conversion of 2,3,6-trichloropyridine to 2,5,6-trichloronicotinic acid requires further research and development to establish a robust and high-yielding protocol. The provided experimental details and quantitative data for the established steps offer a solid foundation for researchers and drug development professionals working with this important chemical intermediate.

References

Unraveling the Enigma: The Mechanism of Action of 2,5,6-Trichloronicotinamide Remains Elusive

Despite concerted efforts to characterize the biological activities of novel chemical entities, the precise mechanism of action for 2,5,6-Trichloronicotinamide remains largely uncharacterized in publicly available scientific literature. Extensive searches have yielded foundational chemical and supplier data, but detailed studies elucidating its cellular targets, affected signaling pathways, and overall pharmacological effect are not presently available.

Currently, information on this compound is primarily limited to its chemical properties, synthesis procedures, and commercial availability. Basic chemical information, such as its molecular formula (C₆H₃Cl₃N₂O) and CAS number (142266-62-4), is well-documented.[1][2][3][4] Synthesis protocols, detailing the conversion from 2,5,6-trichloronicotinoyl chloride, are also described.[1] However, this body of knowledge does not extend to its interactions with biological systems.

While research exists on structurally related compounds, such as the antiviral agent 2,5,6-Trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB), it is crucial to note that these findings are not directly transferable to this compound due to differences in their chemical structures.[5] The biological activity of TCRB against human cytomegalovirus (HCMV) highlights the potential for halogenated nicotinamide derivatives to exhibit therapeutic effects, but specific experimental data for this compound is absent.[5]

The absence of published research on the mechanism of action of this compound means that for the scientific and drug development communities, this compound represents a veritable black box. There is no quantitative data to summarize, no key experiments to detail, and no signaling pathways to visualize.

This lack of information presents both a challenge and an opportunity for researchers. The field is open for pioneering studies to investigate the compound's potential biological activities. Future research could focus on high-throughput screening to identify potential cellular targets, followed by more in-depth biochemical and cellular assays to delineate its mechanism of action. Such studies would be instrumental in determining whether this compound holds any promise as a therapeutic agent or a tool for chemical biology. Until such research is conducted and published, the mechanism of action of this compound will remain an unsolved puzzle.

References

- 1. This compound | 142266-62-4 [chemicalbook.com]

- 2. This compound|lookchem [lookchem.com]

- 3. 142266-62-4|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential of 2,5,6-Trichloronicotinamide: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – 2,5,6-Trichloronicotinamide, a halogenated pyridine derivative, is emerging as a versatile building block in synthetic and medicinal chemistry. This technical guide provides an in-depth overview of its known applications, synthesis, and potential as a key intermediate in the development of novel therapeutic agents and other functional molecules. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the unique chemical properties of this compound.

Core Chemical Properties

This compound is a stable solid compound under standard conditions. Its key physicochemical properties are summarized in the table below, providing a foundational dataset for its application in various experimental settings.

| Property | Value |

| Molecular Formula | C₆H₃Cl₃N₂O |

| Molecular Weight | 225.46 g/mol |

| CAS Number | 142266-62-4 |

| Appearance | Solid |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthesis of this compound

The primary synthetic route to this compound involves the amidation of 2,5,6-trichloronicotinoyl chloride. This straightforward and high-yielding reaction makes the compound readily accessible for research purposes.

Experimental Protocol: Synthesis from 2,5,6-Trichloronicotinoyl Chloride

Materials:

-

2,5,6-Trichloronicotinoyl chloride

-

Ammonium hydroxide (28% aqueous solution)

-

Dioxane

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 2,5,6-trichloronicotinoyl chloride (1.0 eq) in dioxane is prepared.

-

The solution is cooled to 0°C in an ice bath.

-

Ammonium hydroxide (excess) is added dropwise to the cooled solution while maintaining the temperature at 0°C.

-

Upon completion of the addition, the reaction mixture is stirred for an additional 10 minutes at 0°C.

-

The product is extracted with dichloromethane (3x).

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

This protocol typically affords a quantitative yield of the desired product, which can often be used in subsequent steps without further purification.

Caption: Synthesis of this compound.

Potential Research Applications: A Versatile Chemical Intermediate

Current research indicates that the primary application of this compound is as a chemical intermediate in the synthesis of more complex molecules. Its three chlorine substituents on the pyridine ring offer multiple sites for nucleophilic substitution, allowing for the strategic introduction of various functional groups.

Synthesis of Substituted Nicotinamides

The chlorine atoms at the 2, 5, and 6 positions of the pyridine ring exhibit differential reactivity, enabling selective substitution reactions. This allows for the synthesis of a diverse library of mono-, di-, and tri-substituted nicotinamide derivatives. These derivatives can be further elaborated to generate compounds with potential biological activities.

Caption: Sequential substitution on the pyridine ring.

Precursor for Biologically Active Molecules

While direct biological activity of this compound has not been extensively reported, its role as a precursor is highlighted in several key publications. It serves as a starting material for the synthesis of compounds investigated for various therapeutic targets.

Based on its structural motifs and the reactivity of its chloro-substituents, this compound holds potential as a key intermediate for the synthesis of kinase inhibitors. The nicotinamide scaffold is a common feature in many kinase inhibitors, and the chlorine atoms provide handles for introducing functionalities that can interact with specific residues in the kinase active site.

Caption: Potential workflow for kinase inhibitor synthesis.

Future Directions

The utility of this compound as a versatile chemical intermediate warrants further exploration. Key areas for future research include:

-

Exploration of Novel Substitution Chemistry: Investigating a broader range of nucleophiles and reaction conditions to synthesize novel substituted nicotinamides.

-

Library Synthesis: Utilizing high-throughput synthesis and screening to generate and evaluate libraries of this compound derivatives for various biological targets.

-

Development of Catalytic Cross-Coupling Methodologies: Establishing efficient catalytic methods for the selective functionalization of the C-Cl bonds.

Conclusion

This compound is a readily accessible and highly functionalized building block with significant potential in synthetic and medicinal chemistry. Its value as a chemical intermediate for the synthesis of complex, biologically active molecules is evident. This guide provides a foundational understanding for researchers looking to incorporate this versatile compound into their research and development programs. Further investigation into its reactivity and application will undoubtedly unlock new avenues for the discovery of novel therapeutics and functional materials.

2,5,6-Trichloronicotinamide: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5,6-Trichloronicotinamide is a halogenated pyridine derivative. This document provides a comprehensive overview of the available scientific literature on its chemical properties, synthesis, and biological activities. While information on its synthesis and chemical characteristics is available, publicly accessible data on its biological effects and potential therapeutic applications is currently limited. This review aims to consolidate the existing knowledge to support future research and development efforts.

Chemical and Physical Properties

This compound, with the CAS number 142266-62-4, is a solid at room temperature.[1] Its molecular formula is C₆H₃Cl₃N₂O, and it has a molecular weight of 225.46 g/mol .[2] The compound is characterized by a pyridine ring substituted with three chlorine atoms and a carboxamide group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₃N₂O | [2] |

| Molecular Weight | 225.46 g/mol | [2] |

| CAS Number | 142266-62-4 | |

| Melting Point | 151-153 °C | [1] |

| Boiling Point (Predicted) | 290.0 ± 40.0 °C | |

| pKa (Predicted) | 13.32 ± 0.50 | |

| LogP (Predicted) | 2.3 | |

| Appearance | Yellow to white solid | [1] |

| Storage Conditions | 2-8°C, sealed in a dry, inert atmosphere | [3] |

Synthesis

A general method for the synthesis of this compound involves the reaction of 2,5,6-trichloronicotinoyl chloride with ammonium hydroxide.

Experimental Protocol: Synthesis from 2,5,6-Trichloronicotinoyl Chloride

This protocol is adapted from a general procedure described in the literature.

Materials:

-

2,5,6-trichloronicotinoyl chloride

-

Dioxane

-

Ammonium hydroxide (28% aqueous solution)

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2,5,6-trichloronicotinoyl chloride in dioxane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add ammonium hydroxide dropwise to the cooled solution.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for 10 minutes.

-

Extract the product with dichloromethane (3 x 50 ml).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain 2,5,6-trichloropyridin-3-amide. The product can often be used in subsequent reactions without further purification.

References

An In-depth Technical Guide to the Derivatives and Analogs of 2,5,6-Trichloronicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5,6-trichloronicotinamide, its derivatives, and analogs. It covers synthetic methodologies, known biological activities, and potential mechanisms of action, with a focus on applications in agrochemical and pharmaceutical research. The information is intended for professionals in drug discovery and development, offering insights into the structure-activity relationships and therapeutic potential of this class of compounds.

Core Compound: this compound

This compound is a halogenated derivative of nicotinamide, the amide of vitamin B3. The presence of three chlorine atoms on the pyridine ring significantly alters its electronic and lipophilic properties compared to the parent molecule, making it a valuable scaffold for developing bioactive compounds.

Chemical Properties

| Property | Value |

| CAS Number | 142266-62-4 |

| Molecular Formula | C₆H₃Cl₃N₂O |

| Molecular Weight | 225.46 g/mol |

| Appearance | White to yellow solid |

| Storage | 2-8°C, sealed in a dry, inert atmosphere |

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its N-substituted derivatives typically starts from a corresponding polychlorinated nicotinic acid or its acid chloride.

Synthesis of this compound

A common method for the synthesis of the parent compound, this compound, involves the reaction of 2,5,6-trichloronicotinoyl chloride with ammonia.

Experimental Protocol:

A solution of 2,5,6-trichloronicotinoyl chloride (10.2 mmol) in dioxane (20 ml) is added dropwise to a cooled (0°C) solution of ammonium hydroxide (28% aqueous solution, 10 ml). The reaction mixture is stirred at 0°C for 10 minutes after the addition is complete. The product is then extracted with dichloromethane (3 x 50 ml). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2,5,6-trichloropyridin-3-amide.

2,5,6-Trichloronicotinamide: An Evaluation of its Potential as a Kinase Inhibitor

A comprehensive review of publicly available scientific literature and patent databases reveals no evidence to support the classification of 2,5,6-Trichloronicotinamide as a kinase inhibitor. Despite its availability as a chemical reagent, there is a notable absence of research detailing its biological activity, specifically in the context of kinase inhibition. This technical guide aims to transparently address the current knowledge gap and provide a clear understanding of why an in-depth analysis of its kinase inhibitory properties is not feasible at this time.

Summary of Findings

Extensive searches of prominent scientific databases, including PubMed, Scopus, and Google Scholar, as well as global patent repositories, were conducted to identify any research pertaining to the kinase inhibitory potential of this compound. These searches, employing a variety of relevant keywords and chemical identifiers, yielded no publications, patents, or datasets that describe its mechanism of action, target kinases, or efficacy in kinase-related assays. The compound is primarily listed in chemical supplier catalogs, indicating its availability for research purposes but without any specified biological application as a kinase inhibitor.

Data Presentation

Due to the lack of any reported kinase inhibition data for this compound, the presentation of quantitative data, such as IC50 or Ki values, is not possible. The following table illustrates the absence of this critical information:

| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type | Reference |

| Not Applicable | No Data Available | No Data Available | No Data Available | No Data Available |

Experimental Protocols

The absence of any published research on this compound as a kinase inhibitor means that no established experimental protocols for its use in this context exist. Key methodologies that are currently unavailable include:

-

In vitro Kinase Assays: Protocols for determining the direct inhibitory effect of the compound on specific kinases.

-

Cell-Based Assays: Methods for assessing the compound's activity on kinase signaling pathways within a cellular environment.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Procedures for evaluating the absorption, distribution, metabolism, and excretion of the compound, and its effect on kinase targets in vivo.

Signaling Pathways and Experimental Workflows

As no target kinases or affected signaling pathways have been identified for this compound, the creation of diagrams to visualize these relationships is not possible. A logical workflow for the initial assessment of a novel compound as a potential kinase inhibitor is presented below.

Caption: A generalized workflow for the discovery and preclinical development of a novel kinase inhibitor.

Conclusion

Unveiling the Biological Potential of 2,5,6-Trichloronicotinamide: A Technical Guide for Preclinical Investigation

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, there is a notable absence of published data specifically detailing the biological activity of 2,5,6-Trichloronicotinamide. This technical guide, therefore, serves as a comprehensive roadmap for the initial preclinical evaluation of this compound. The methodologies and potential activities discussed are based on the known biological profiles of structurally related nicotinamide derivatives, which have shown promise in various therapeutic areas.

Executive Summary

Nicotinamide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects. The subject of this guide, this compound, is a halogenated analog whose biological potential remains uncharacterized. This document outlines a proposed research workflow, from initial cytotoxicity screening to more in-depth mechanistic studies, to systematically investigate the biological activity of this compound. Detailed experimental protocols for key assays are provided, along with templates for data presentation and visualization of experimental logic.

Proposed Research Workflow

A logical and staged approach is recommended to efficiently assess the biological activity of this compound. The following workflow is proposed:

Caption: Proposed research workflow for this compound.

Potential Biological Activities and Investigation Protocols

Based on the activities of other nicotinamide derivatives, the primary areas of investigation for this compound should include anticancer and antimicrobial activities.

Anticancer Activity

Many nicotinamide analogs have demonstrated cytotoxic effects against various cancer cell lines. The proposed investigation into the anticancer potential of this compound would involve initial cytotoxicity screening followed by mechanistic studies to understand how the compound affects cancer cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Normal cell line for selectivity (e.g., primary human fibroblasts)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed 5,000-10,000 cells per well in a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

| Cell Line | Compound | IC50 (µM) |

| MCF-7 (Breast Cancer) | This compound | Hypothetical Value |

| A549 (Lung Cancer) | This compound | Hypothetical Value |

| Human Fibroblasts | This compound | Hypothetical Value |

This flow cytometry-based assay determines if the mode of cell death is apoptosis or necrosis.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash cells with PBS and resuspend in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Caption: A potential intrinsic apoptosis pathway modulated by the compound.

Antimicrobial Activity

Nicotinamide derivatives have also been explored for their antimicrobial properties. A standard method to assess this is by determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

| Microorganism | Compound | MIC (µg/mL) |

| Staphylococcus aureus | This compound | Hypothetical Value |

| Escherichia coli | This compound | Hypothetical Value |

| Candida albicans | This compound | Hypothetical Value |

Conclusion and Future Directions

While the biological activity of this compound is currently not documented, its chemical structure as a nicotinamide derivative suggests potential as an anticancer or antimicrobial agent. The experimental framework provided in this guide offers a systematic approach to uncover its biological profile. Positive results from these initial screens would warrant further investigation into its mechanism of action, in vivo efficacy, and safety profile, paving the way for potential therapeutic applications.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5,6-Trichloronicotinamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2,5,6-Trichloronicotinamide, a key intermediate in various chemical and pharmaceutical research applications. The following sections outline the chemical properties, a detailed synthesis protocol, and a visual representation of the experimental workflow.

Chemical Properties and Data

This compound is a halogenated pyridine derivative. Its chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 142266-62-4[1][2] |

| Molecular Formula | C₆H₃Cl₃N₂O[2][3][4] |

| Molecular Weight | 225.46 g/mol [2][3] |

| Appearance | Not specified (typically a solid) |

| Purity | ≥98%[3] |

| Storage Conditions | Inert atmosphere, 2-8°C[4][5] |

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 2,5,6-trichloronicotinoyl chloride.

Materials:

-

2,5,6-trichloronicotinoyl chloride (2.5 g, 10.2 mmol)

-

Ammonium hydroxide (28% NH₃ aqueous solution, 10 ml)

-

Dioxane (20 ml)

-

Dichloromethane (150 ml)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of 2,5,6-trichloronicotinoyl chloride (2.5 g, 10.2 mmol) in 20 ml of dioxane is prepared in a round-bottom flask equipped with a stirrer and a dropping funnel.[1]

-

The flask is cooled to 0°C using an ice bath.

-

10 ml of ammonium hydroxide (28% NH₃ aqueous solution) is slowly added dropwise to the stirred solution at 0°C.[1]

-

After the addition is complete, the reaction mixture is stirred for an additional 10 minutes at 0°C.[1]

-

The reaction mixture is then transferred to a separatory funnel and extracted with dichloromethane (3 x 50 ml).[1]

-

The combined organic phases are dried over anhydrous sodium sulfate.[1]

-

The drying agent is removed by filtration.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield this compound.[1]

Results:

The expected yield of this compound is approximately 2.3 g, which corresponds to a 100% crude yield.[1] The product can often be used in subsequent reactions without further purification.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 2,5,6-Trichloronicotinamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2,5,6-trichloronicotinamide, a key intermediate in pharmaceutical synthesis. The following methods are based on established principles for the purification of chlorinated pyridines and related amide compounds. While these protocols offer a strong starting point, optimization may be necessary to achieve the desired purity and yield for specific applications.

Summary of Purification Methods

Two primary methods for the purification of this compound are presented: recrystallization and column chromatography. Recrystallization is a cost-effective technique for removing impurities with different solubility profiles, while column chromatography offers higher resolution for separating closely related impurities.

Data Presentation: Comparison of Purification Methods

| Parameter | Recrystallization | Column Chromatography |

| Principle | Differential solubility | Differential adsorption |

| Typical Purity | >98% (can be lower depending on impurities) | >99% |

| Typical Yield | 60-90% | 70-95% |

| Scale | Milligrams to kilograms | Milligrams to grams |

| Solvent Consumption | Moderate to high | High |

| Time Requirement | Moderate | High |

| Equipment | Standard laboratory glassware | Chromatography column, stationary phase, pump, fraction collector |

| Recommended for | Bulk purification, removal of major impurities | High-purity applications, removal of closely related impurities |

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on methods used for structurally similar chlorinated pyridines and is expected to be effective for this compound. The choice of solvent is critical and may require preliminary screening with small amounts of the crude material. A mixed solvent system of toluene and petroleum ether is proposed here.

Materials:

-

Crude this compound

-

Toluene

-

Petroleum ether (40-60 °C boiling range)

-

Erlenmeyer flask

-

Heating mantle or hot plate with stirrer

-

Condenser

-

Büchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely. The solution should be heated to the boiling point of toluene with stirring.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

-

Induce Crystallization: Slowly add petroleum ether to the hot toluene solution until the solution becomes slightly turbid. The appearance of turbidity indicates that the solution is saturated.

-

Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be loosely covered to allow for slow evaporation of the solvent.

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvents.

Expected Outcome: This procedure should yield crystalline this compound with a purity of >98%. The yield will depend on the initial purity of the crude material but is expected to be in the range of 60-90%.

Protocol 2: Purification by Column Chromatography

This protocol describes a normal-phase column chromatography method using silica gel, a common and effective technique for the purification of moderately polar organic compounds like this compound.

Materials:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane (or petroleum ether)

-

Ethyl acetate

-

Chromatography column

-

Eluent reservoir

-

Fraction collector or test tubes

-

Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 hexane:ethyl acetate).

-

Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an evenly packed stationary phase. Drain the excess solvent until the solvent level is just above the top of the silica gel.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica gel to the top of the column.

-

Elution: Begin the elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity of the mobile phase (e.g., to 8:2 or 7:3 hexane:ethyl acetate). The optimal solvent gradient should be determined by preliminary TLC analysis.

-

Fraction Collection: Collect fractions of the eluate in test tubes or using a fraction collector.

-

Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

-

Pooling and Evaporation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Expected Outcome: Column chromatography should yield this compound with a purity of >99%. The yield is typically in the range of 70-95%, depending on the separation efficiency.

Visualizations

Caption: Workflow for the purification of this compound by recrystallization.

Caption: Workflow for the purification of this compound by column chromatography.

Application Notes and Protocols for Kinase Assays: A Representative Study Using a Small Molecule Inhibitor

Disclaimer: Initial searches for "2,5,6-Trichloronicotinamide" did not yield specific information regarding its application in kinase assays. Therefore, this document provides a representative application note and protocol for the use of a generic small molecule inhibitor in a kinase assay, using TRAF2- and NCK-interacting kinase (TNIK) as an example target. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Kinase Inhibition Assays

Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and fibrosis, making them prime targets for therapeutic intervention.[1][3] Kinase inhibitors are small molecules designed to block the activity of these enzymes, often by competing with ATP for the binding site.[1] Evaluating the potency and selectivity of these inhibitors is a crucial step in the drug discovery process. This is typically achieved through in vitro kinase assays that measure the enzymatic activity of a purified kinase in the presence of a test compound.

This application note describes a general protocol for determining the inhibitory activity of a small molecule compound against a target kinase, using a luminescence-based assay format.

Data Presentation: Inhibitory Activity of a Representative Compound

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[4][5][6] The following table presents hypothetical data for a representative small molecule inhibitor against TNIK.

| Kinase Target | Inhibitor Concentration (nM) | % Inhibition | IC50 (nM) |

| TNIK | 1 | 10.5 | 150 |

| 10 | 25.2 | ||

| 50 | 48.9 | ||

| 100 | 65.1 | ||

| 250 | 80.3 | ||

| 500 | 92.7 | ||

| 1000 | 98.1 |

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits, such as the Chemi-Verse™ TNIK Kinase Assay Kit which utilizes an ADP-Glo™ detection reagent.[7]

Materials:

-

Purified recombinant kinase (e.g., TNIK)

-

Kinase substrate (e.g., Myelin Basic Protein)

-

ATP

-

Kinase assay buffer

-

Test inhibitor compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection system)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Protocol:

-

Reagent Preparation:

-

Prepare a 5x kinase buffer solution.

-

Prepare a stock solution of ATP at the desired concentration (e.g., 500 µM).

-

Prepare the kinase substrate at the desired concentration.

-

Prepare serial dilutions of the test inhibitor compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.[7]

-

-

Assay Plate Setup:

-

Add 5 µL of the serially diluted inhibitor compound or DMSO (for control wells) to the wells of a 96-well plate.

-

Add 10 µL of the master mix containing the kinase and substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

-

-

Enzymatic Reaction:

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Detection:

-

Following incubation, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

The luminescence signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[4]

-

Visualizations

Caption: Workflow for a typical in vitro kinase inhibitor screening assay.

References

- 1. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IC50 Calculator | AAT Bioquest [aatbio.com]

- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for Cell-Based Assays Using 2,5,6-Trichloronicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5,6-Trichloronicotinamide is a halogenated derivative of nicotinamide, a form of vitamin B3. As a nicotinamide analog, it holds the potential to modulate cellular processes that are dependent on nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. Cancer cells, with their high metabolic rate and reliance on NAD+ for energy production and DNA repair, present a promising target for therapeutic intervention via the disruption of NAD+ homeostasis.[1][2][3]

These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to investigate its potential as an anti-cancer agent. The protocols detailed below will enable researchers to assess its effects on cell viability, apoptosis, and key signaling pathways. The central hypothesis for the mechanism of action of this compound is the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, a pathway often upregulated in cancer cells.[4][5]

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols outlined in this document.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment (Mean ± SD) |

| A549 | Lung Carcinoma | 15.8 ± 2.1 |

| MCF-7 | Breast Adenocarcinoma | 28.4 ± 3.5 |

| HCT116 | Colorectal Carcinoma | 12.1 ± 1.8 |

| U87 MG | Glioblastoma | 35.2 ± 4.3 |

Table 2: Induction of Apoptosis by this compound in A549 Cells

| Treatment Condition | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) |

| Vehicle Control (0.1% DMSO) | 3.2 ± 0.8 | 1.5 ± 0.4 |

| This compound (10 µM) | 15.7 ± 2.3 | 5.8 ± 1.1 |

| This compound (25 µM) | 35.1 ± 4.2 | 12.4 ± 1.9 |

| Staurosporine (1 µM) | 45.6 ± 5.1 | 20.3 ± 2.8 |

Table 3: Effect of this compound on Intracellular NAD+ Levels and Caspase-3/7 Activity in A549 Cells

| Treatment Condition | Intracellular NAD+ Level (% of Control) (Mean ± SD) | Caspase-3/7 Activity (Fold Change vs. Control) (Mean ± SD) |

| Vehicle Control (0.1% DMSO) | 100 ± 8.7 | 1.0 ± 0.2 |

| This compound (10 µM) | 62.3 ± 5.9 | 2.8 ± 0.4 |

| This compound (25 µM) | 35.8 ± 4.1 | 5.1 ± 0.7 |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (0.1% DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, and membrane integrity to distinguish between viable, apoptotic, and necrotic cells.

Materials:

-

Cancer cell line (e.g., A549)

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound and a vehicle control for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Protocol 3: Intracellular NAD+/NADH Quantification Assay

This assay measures the intracellular levels of NAD+ and NADH to determine if this compound affects NAD+ metabolism.

Materials:

-

Cancer cell line (e.g., A549)

-

96-well white-walled plates

-

This compound

-

NAD/NADH-Glo™ Assay kit or similar

-

Luminometer

Procedure:

-

Seed cells in a 96-well white-walled plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for 24 hours.

-

Lyse the cells according to the NAD/NADH-Glo™ Assay protocol.[6]

-

Follow the manufacturer's instructions to measure NAD+ and NADH levels separately or as a total.

-

Measure the luminescence using a luminometer.

-

Calculate the NAD+/NADH ratio and the percentage of NAD+ levels relative to the control.

Protocol 4: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways potentially affected by this compound, such as the NF-κB and MAPK pathways. Nicotinamide and its analogs have been shown to modulate these pathways.[7][8][9]

Materials:

-

Cancer cell line (e.g., A549)

-

6-well cell culture plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-PARP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway Diagram

Caption: Hypothesized signaling pathway of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for characterizing this compound.

References

- 1. Frontiers | Targeting NAD+ metabolism: dual roles in cancer treatment [frontiersin.org]

- 2. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. NAD/NADH-Glo™ Assay Protocol [promega.sg]

- 7. The mechanism of nicotinamide on reducing acute lung injury by inhibiting MAPK and NF-κB signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinamide inhibits B lymphocyte activation by disrupting MAPK signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nicotinamide Improves Functional Recovery via Regulation of the RAGE/JNK/NF-κB Signaling Pathway after Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of 2,5,6-Trichloronicotinamide

Disclaimer: Publicly available scientific literature lacks specific in vivo studies for 2,5,6-Trichloronicotinamide. The following application notes and protocols are presented as a generalized framework based on methodologies used for similar nicotinamide analogs. Researchers should adapt these protocols based on the specific properties of this compound and adhere to all relevant institutional and national guidelines for animal research.

Introduction

This compound is a halogenated derivative of nicotinamide, a form of vitamin B3. While the in vivo profile of this specific compound is not documented in the provided search results, related nicotinamide analogs have been investigated for various therapeutic applications, including as potential anticancer agents and radiosensitizers. The following protocols provide a foundational approach for the initial in vivo characterization of novel nicotinamide derivatives like this compound.

Preliminary Acute Toxicity Assessment

A crucial first step in the in vivo evaluation of any new chemical entity is to determine its acute toxicity profile. This helps in establishing a safe dose range for subsequent pharmacokinetic and efficacy studies.

Experimental Protocol: Single-Dose Acute Toxicity

| Parameter | Description |

| Animal Model | Species: Mouse (e.g., CD2F1) or Rat (e.g., Sprague-Dawley). Justification: Commonly used in toxicology studies with extensive historical data. |

| Route of Administration | Intraperitoneal (i.p.) or Oral (p.o.). Justification: To be selected based on the intended clinical route and the compound's solubility. |

| Dose Levels | A range of doses, for example, 5, 10, 25, 50, and 100 mg/kg. Justification: To identify a dose that produces observable effects and a no-observed-adverse-effect level (NOAEL). |

| Vehicle | A suitable vehicle in which this compound is soluble and non-toxic (e.g., saline, corn oil, or a solution containing a low percentage of DMSO). |

| Observation Period | 14 days post-administration. Justification: Allows for the observation of both immediate and delayed toxic effects.[1] |

| Parameters Monitored | Mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), and gross pathology at necropsy. |

Experimental Workflow for Acute Toxicity Assessment

Caption: Workflow for a single-dose acute toxicity study.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for designing effective dosing regimens in efficacy studies.

Experimental Protocol: Murine Pharmacokinetics

| Parameter | Description |

| Animal Model | Mouse (e.g., CD2F1). Justification: Requires smaller amounts of the test compound and allows for rapid screening. |

| Route of Administration | Intravenous (i.v.) and the intended therapeutic route (e.g., i.p. or p.o.). Justification: i.v. administration is necessary to determine bioavailability. |

| Dose Level | A single, non-toxic dose determined from the acute toxicity study (e.g., 10 mg/kg). |

| Sample Collection | Blood samples collected at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration. |

| Analytical Method | A validated bioanalytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the concentration of this compound in plasma. |

| Pharmacokinetic Parameters | Cmax (peak concentration), Tmax (time to peak concentration), T1/2 (half-life), and AUC (area under the curve). Bioavailability can be calculated by comparing the AUC from the therapeutic route to the AUC from the i.v. route.[2] |

Potential In Vivo Efficacy Model: Tumor Radiosensitization

Based on studies with nicotinamide, a potential application for its analogs is as a radiosensitizer to enhance the efficacy of radiation therapy in cancer treatment.

Experimental Protocol: Xenograft Tumor Model

| Parameter | Description |

| Animal Model | Immunocompromised mice (e.g., nude or SCID) bearing human tumor xenografts (e.g., A549 lung cancer). |

| Treatment Groups | 1. Vehicle control, 2. This compound alone, 3. Radiation alone, 4. This compound + Radiation. |

| Dosing Regimen | This compound administered at a well-tolerated dose (from toxicity studies) at a specific time point before each radiation fraction. The timing should be based on the pharmacokinetic data to coincide with peak plasma concentrations. |

| Radiation Schedule | A fractionated radiation schedule (e.g., 2 Gy/day for 5 days). |

| Efficacy Endpoints | Tumor growth inhibition, measured by tumor volume over time. Secondary endpoints could include survival analysis and immunohistochemical analysis of tumor tissue for markers of DNA damage and apoptosis. |

Hypothetical Signaling Pathway for a Nicotinamide Analog as a Radiosensitizer

Caption: Potential mechanism of this compound in radiosensitization.

References

Application Notes and Protocols for 2,5,6-Trichloronicotinamide Powder

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the safe handling, storage, and preliminary characterization of 2,5,6-Trichloronicotinamide powder.

Introduction

This compound is a chlorinated pyridine derivative. Due to its chemical structure, it is prudent to handle this compound with care, assuming it may possess toxicological properties and sensitivity to environmental conditions. These application notes provide standardized procedures for its handling and initial experimental evaluation.

Safety Precautions and Handling

All personnel must be trained in handling potentially hazardous chemical compounds and should be familiar with the information in the Safety Data Sheet (SDS) before working with this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound powder to minimize exposure.[1][2][3][4][5]

-

Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.[3][5]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[2][3] It is advisable to wear double gloves.

-

Body Protection: A lab coat or chemical-resistant apron must be worn. For larger quantities, a full-body suit may be necessary.[4]

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation and a fume hood is not available, a respirator with an appropriate filter for organic vapors and particulates should be used.[2][3]

General Handling Procedures

-

Work Area: All handling of the powder should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust.

-

Weighing: Use a balance inside the fume hood or in a ventilated balance enclosure.

-

Spills: In case of a spill, cordon off the area. For small spills, gently cover the powder with an absorbent material to avoid raising dust, then carefully scoop it into a sealed container for disposal. For large spills, evacuate the area and follow institutional emergency procedures.

-

Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[6]

Waste Disposal

Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations for chlorinated organic compounds.[7][8][9][10][11]

-

Solid Waste: Collect waste powder and contaminated disposables (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous chemical waste.

-

Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for chlorinated organic solvent waste. Do not pour down the drain.[10]

Storage Conditions

Proper storage is crucial to maintain the integrity and stability of this compound powder.

-

Temperature: Store in a refrigerator at 2-8°C.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.

-

Light: Protect from light by storing in an amber vial or in a dark location.

-

Moisture: The compound may be hygroscopic. Store in a tightly sealed container with a desiccant.

Physicochemical Properties

A summary of the known physicochemical properties is provided below.

| Property | Value |

| Molecular Formula | C₆H₃Cl₃N₂O |

| Molecular Weight | 225.46 g/mol |

| Appearance | Off-white to light yellow crystalline solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Greater solubility in organic solvents like ethanol and methanol compared to water.[6] Water solubility is reported as 1 g/L at 20°C.[6] |

Experimental Protocols

The following protocols are provided as templates for the initial characterization of this compound. These should be adapted based on the specific experimental needs and as more information about the compound's properties becomes available.

Protocol 1: Determination of Solubility

This protocol describes a method to determine the solubility of this compound in various laboratory solvents.[12][13][14][15][16]

Objective: To quantify the solubility of this compound in a range of aqueous and organic solvents.

Materials:

-

This compound powder

-

Selection of solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol, Methanol, Acetonitrile)

-

Vials with screw caps

-

Thermostatically controlled shaker

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to vials containing a known volume of each solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C).

-

Agitate the samples for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Express the solubility in mg/mL or µg/mL.

Data Presentation:

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | [Experimental Value] |

| PBS (pH 7.4) | 25 | [Experimental Value] |

| DMSO | 25 | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] |

| Methanol | 25 | [Experimental Value] |

| Acetonitrile | 25 | [Experimental Value] |

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.[17][18][19][20]

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Materials:

-

This compound powder

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

HPLC-grade water and acetonitrile

-

pH meter

-

Oven

-

Photostability chamber

-

Stability-indicating HPLC system with a UV detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

-

Photodegradation: Expose the stock solution to light in a photostability chamber.

-

Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Data Presentation:

| Stress Condition | Time (hours) | % Degradation | Number of Degradants |

| 0.1 M HCl, 60°C | 24 | [Experimental Value] | [Experimental Value] |

| 0.1 M NaOH, 60°C | 24 | [Experimental Value] | [Experimental Value] |

| 3% H₂O₂, RT | 24 | [Experimental Value] | [Experimental Value] |

| Thermal, 60°C | 24 | [Experimental Value] | [Experimental Value] |

| Photolytic | 24 | [Experimental Value] | [Experimental Value] |

Protocol 3: In Vitro Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of this compound using a cell-based assay.[21][22][23][24][25]

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell line (e.g., A549, HeLa)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound powder

-

DMSO (for stock solution)

-

MTT or other viability reagent

-

Plate reader

Procedure:

-